Methyl 6-formyl-5-methylnicotinate
Description
Significance of Pyridine (B92270) and Nicotinate (B505614) Scaffolds in Chemical Space
The pyridine ring, a nitrogen-containing six-membered heterocycle, is a cornerstone of medicinal chemistry. nih.govrsc.orgchemicalbook.com Considered a "privileged scaffold," this structural motif is present in a vast number of natural products, vitamins (such as niacin and pyridoxine), and FDA-approved drugs. nih.govrsc.orgchemicalbook.com Its prevalence stems from its ability to engage in various biological interactions and its favorable physicochemical properties, such as improved water solubility in potential drug molecules. chemicalbook.com Pyridine and its derivatives, including nicotinates (esters of nicotinic acid), are not only biologically significant but also serve as fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.govchemicalbook.com The unique electronic properties of the pyridine ring, which can undergo nucleophilic substitution, make it a versatile platform for constructing complex molecular architectures. chemicalbook.com
Nicotinates, specifically esters of pyridine-3-carboxylic acid, are a prominent subclass of these scaffolds. chemicalbook.comnih.gov Methyl nicotinate, for example, is known for its vasodilatory properties and is used in topical preparations for muscle and joint pain. medchemexpress.comtcichemicals.com The ester functional group provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or conversion to amides, expanding the synthetic possibilities. chemicalbook.com
Methyl 6-formyl-5-methylnicotinate as a Versatile Synthetic Building Block
Within the diverse family of nicotinates lies this compound, a multifunctionalized pyridine derivative. Its structure features a pyridine core substituted with a methyl ester at the 3-position, a formyl group at the 6-position, and a methyl group at the 5-position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| CAS Number | 2169635-48-5 |
| Appearance | Solid |
(Data sourced from commercial supplier information) patsnap.com
The combination of a formyl group (an aldehyde) and a methyl ester on the same pyridine ring makes this compound a potentially valuable and versatile building block in organic synthesis. The aldehyde is highly reactive and can participate in a wide array of chemical transformations, including:
Condensation reactions to form new carbon-carbon bonds.
Reductive amination to introduce nitrogen-containing substituents.
Wittig reactions to form alkenes.
Oxidation to a carboxylic acid or reduction to an alcohol.
While specific published applications of this compound are not extensively documented, the reactivity of its functional groups can be inferred from the chemistry of closely related compounds. For instance, the related compound Methyl 6-methylnicotinate (B8608588) serves as a key intermediate in the synthesis of various biologically active molecules and is a precursor in the production of certain pharmaceuticals. google.com The synthesis of 6-methylnicotine, for example, has been achieved starting from methyl 6-methylnicotinate through a sequence of reactions including ester condensation. google.com This highlights the utility of the nicotinate scaffold in building more complex heterocyclic systems.
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
methyl 6-formyl-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-6-3-7(9(12)13-2)4-10-8(6)5-11/h3-5H,1-2H3 |
InChI Key |
ATYNRCACXCZQDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C=O)C(=O)OC |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of Methyl 6 Formyl 5 Methylnicotinate
Reactions Involving the Formyl Group (–CHO)
The formyl group at the 6-position of the pyridine (B92270) ring is a key site for various chemical transformations, including oxidation, reduction, condensation, and carbon-carbon bond-forming reactions.
Oxidation and Reduction Chemistry
Oxidation: The formyl group of methyl 6-formyl-5-methylnicotinate can be oxidized to a carboxylic acid. While specific studies on this exact molecule are not prevalent in the reviewed literature, the oxidation of formyl groups on pyridine rings is a well-established transformation. Common oxidizing agents for this purpose include potassium permanganate or nitric acid. For instance, the oxidation of the related compound 2-methyl-5-ethylpyridine with nitric acid yields 6-methylnicotinic acid, demonstrating the feasibility of oxidizing substituents on the pyridine ring. google.com
Reduction: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group). This transformation is typically achieved using mild reducing agents such as sodium borohydride. In the presence of stronger reducing agents like lithium aluminium hydride (LiAlH₄), both the formyl group and the ester moiety would likely be reduced. The reduction of esters of nicotinic and isonicotinic acids to the corresponding alcohols using sodium borohydride in the presence of aluminium chloride has been reported, although it is described as a difficult reaction. researchgate.net A zircono-hydride catalyzed semi-reduction of esters to aldehydes has also been developed, which, while not directly applicable to the formyl group, highlights advanced methods for controlling the reduction of carbonyl functionalities. chemrxiv.org
Table 1: Representative Oxidation and Reduction Reactions of Formyl Pyridine Derivatives
| Reaction Type | Reagent/Catalyst | Product Functional Group | Reference |
| Oxidation | Nitric Acid | Carboxylic Acid | google.com |
| Reduction | Sodium Borohydride / AlCl₃ | Alcohol | researchgate.net |
Condensation and Imine Formation
The electrophilic carbon of the formyl group readily undergoes condensation reactions with various nucleophiles. These reactions are fundamental in constructing larger molecular frameworks.
Condensation Reactions: Condensation reactions, such as the Claisen-Schmidt condensation, can occur between this compound and ketones or other compounds with active methylene (B1212753) groups. For example, the condensation of 2-formylpyridine with 2-acetylpyridine has been studied, leading to the formation of 1,3-bis(pyridin-2-yl)prop-2-en-1-one and other more complex products. ichem.md Similarly, 3-oxo-2-arylhydrazonopropanals undergo condensation with active methylene reagents to form substituted nicotinates. nih.gov These examples suggest that the formyl group of this compound would readily participate in such C-C bond-forming reactions.
Imine Formation: The reaction of the formyl group with primary amines leads to the formation of imines, also known as Schiff bases. This reaction is typically acid-catalyzed and is a reversible process. masterorganicchemistry.comyoutube.com The formation of imines from aldehydes and primary amines is a general and widely used reaction in organic synthesis. organic-chemistry.org For instance, pyridine-2-carboxaldehyde is a common starting material for the synthesis of indolizines through an imine-based multicomponent reaction. nih.gov
Table 2: Condensation and Imine Formation Reactions with Formyl Pyridines
| Reactant | Reaction Type | Product Type | Reference |
| 2-Acetylpyridine | Claisen-Schmidt Condensation | α,β-Unsaturated Ketone | ichem.md |
| Ethyl Cyanoacetate | Condensation | Substituted Nicotinate (B505614) | nih.gov |
| Primary Amine | Imine Formation | Imine (Schiff Base) | masterorganicchemistry.comorganic-chemistry.org |
Carbon–Carbon Bond-Forming Reactions
Beyond condensation reactions, the formyl group is a key handle for various other carbon-carbon bond-forming reactions. These reactions are essential for elaborating the molecular structure. While specific examples for this compound are scarce, the reactivity of similar aromatic aldehydes provides insight into its potential.
Aldol-type reactions and benzoin condensations are classic C-C bond-forming reactions involving aldehydes. libretexts.org Biocatalytic methods for C-C bond formation have also been developed, showcasing the versatility of these transformations. nih.govmdpi.com For example, the aldol (B89426) condensation of esters with aldehydes can be induced by Hunig's base in the presence of MgBr₂ etherate. organic-chemistry.org
Reactions at the Ester Moiety (–COOCH₃)
The methyl ester group at the 3-position of the pyridine ring is susceptible to nucleophilic acyl substitution reactions, allowing for its conversion into a variety of other functional groups.
Hydrolysis and Transesterification Reactions
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). masterorganicchemistry.comlibretexts.org The hydrolysis of methyl nicotinate to nicotinic acid is a well-documented example of this transformation. drugbank.com This reaction is a fundamental step in modifying the ester functionality.
Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction involves treating the methyl ester with a different alcohol in the presence of an acid or base catalyst. google.com For instance, the transesterification of methyl nicotinate with menthol in the presence of a sodium alkoxide catalyst is a known process for synthesizing menthyl nicotinate. google.com
Table 3: Hydrolysis and Transesterification of Nicotinate Esters
| Starting Material | Reagent | Reaction Type | Product | Reference |
| Methyl Nicotinate | NaOH (aq) | Hydrolysis | Nicotinic Acid | drugbank.com |
| Methyl Nicotinate | Menthol / NaOR | Transesterification | Menthyl Nicotinate | google.com |
Amidation and Other Nucleophilic Acyl Substitutions
The ester group is an active site for nucleophilic acyl substitution, enabling its conversion into amides, hydrazides, and other derivatives.
Amidation: The reaction of this compound with ammonia (B1221849) or primary or secondary amines would lead to the formation of the corresponding amide. This is a common and synthetically useful transformation of esters. While no specific examples for the title compound were found, the general reactivity of esters towards amines is well-established.
Other Nucleophilic Acyl Substitutions: The reaction with hydrazine hydrate is a particularly useful derivatization that would yield the corresponding hydrazide. These hydrazides can serve as precursors for the synthesis of various heterocyclic compounds. The ester group's reactivity allows for the introduction of a wide range of functionalities through reaction with different nucleophiles.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The reactivity of the pyridine ring in this compound is profoundly influenced by the interplay of the ring nitrogen and its substituents. The pyridine nucleus is inherently electron-deficient compared to benzene, a characteristic that dictates its behavior in aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack. The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. This deactivation is further intensified in acidic conditions, typically used for EAS reactions like nitration or sulfonation, where the nitrogen atom becomes protonated, placing a positive charge on the ring and severely impeding the approach of an electrophile.
In this compound, the presence of two strong electron-withdrawing groups—the formyl group at the C6 position and the methyl ester group at the C3 position—further deactivates the ring. While the methyl group at C5 is weakly electron-donating, its effect is insufficient to counteract the powerful deactivating influence of the nitrogen and the carbonyl-containing substituents. Consequently, electrophilic aromatic substitution on this compound is highly unfavorable and would require exceptionally harsh reaction conditions. If a reaction were to occur, it would be predicted to proceed at the C4 position, the only available position, which is meta to the directing influences of the existing substituents.
Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at an activated position. The positions ortho (C2, C6) and para (C4) to the ring nitrogen are especially activated because the nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.
While this compound does not possess a typical leaving group like a halide, the principles of NAS are crucial for understanding its potential transformations. The strong electron-withdrawing effects of the formyl (at C6) and ester (at C3) groups enhance the ring's electrophilicity, making it a prime candidate for nucleophilic attack. For instance, if a derivative were synthesized with a leaving group at the C2 or C4 position, it would be expected to undergo NAS reactions with various nucleophiles (e.g., alkoxides, amines) with high efficiency. The Chichibabin reaction, involving the amination of pyridines with sodium amide, is a classic example of NAS on pyridines, even displacing a hydride ion.
| Reaction Type | Predicted Reactivity of this compound | Directing Influence of Substituents |
| Electrophilic Aromatic Substitution | Highly Deactivated | -CHO (C6): Strong deactivating, meta-directing-COOCH₃ (C3): Strong deactivating, meta-directing-CH₃ (C5): Weak activating, ortho/para-directingPyridine N: Strong deactivating, meta-directing |
| Nucleophilic Aromatic Substitution | Highly Activated | Pyridine N: Activates C2, C4, C6 positions-CHO (C6): Strongly activates ortho/para positions (C5, C3)-COOCH₃ (C3): Strongly activates ortho/para positions (C2, C4) |
Advanced Applications in Organic Synthesis
The unique arrangement of functional groups on the pyridine scaffold of this compound makes it a versatile building block for the synthesis of more complex molecular architectures.
Functionalized pyridine cores are integral components of numerous biologically active natural products, particularly alkaloids. Synthetic strategies for these complex molecules often rely on the use of pre-functionalized pyridine building blocks to construct the core heterocyclic systems.
For example, the total synthesis of Camptothecin , a potent anticancer agent, involves the construction of a pentacyclic system where one of the rings is a pyridone (a derivative of pyridine). rsc.orgresearchgate.net Various synthetic routes to Camptothecin and its analogs have utilized substituted pyridine derivatives as key starting materials to form the DE ring system. rsc.orgresearchgate.net Similarly, the Uleine alkaloids , a family of indole alkaloids, feature a complex 1,5-methanoazocino[4,3-b]indole framework that has been synthesized using strategies originating from functionalized pyridine precursors. rsc.orgacs.org
While direct use of this compound has not been explicitly documented in these syntheses, its dense functionality makes it a highly attractive, albeit complex, starting material. The aldehyde can be used for C-C bond formation or conversion into other functional groups, the ester can be hydrolyzed, reduced or converted to an amide, and the methyl group can potentially be functionalized. This array of reactive sites provides multiple handles for elaboration into intricate structures like those found in target-oriented synthesis.
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.gov Scaffolds used in DOS should possess multiple, orthogonally reactive functional groups that allow for the systematic introduction of molecular diversity.
This compound is an excellent candidate for a DOS scaffold. It features three distinct functional groups—an aldehyde, an ester, and a methyl group—appended to a central pyridine ring. Each of these sites can be selectively targeted with a wide range of chemical transformations to "decorate" the core scaffold, leading to a large library of unique compounds. acs.orgnih.gov
| Functional Group on Scaffold | Position | Potential Diversification Reactions | Resulting Functionality |
| Formyl (-CHO) | C6 | Reductive amination, Wittig reaction, Grignard addition, Aldol condensation, Oxidation | Amines, Alkenes, Secondary alcohols, β-hydroxy ketones, Carboxylic acid |
| Methyl Ester (-COOCH₃) | C3 | Amidation, Hydrolysis, Reduction, Grignard addition | Amides, Carboxylic acid, Primary alcohol, Tertiary alcohol |
| Pyridine Ring | - | N-alkylation, N-oxidation, Catalytic hydrogenation | Pyridinium salts, Pyridine-N-oxides, Piperidines |
| Methyl (-CH₃) | C5 | Radical halogenation followed by substitution | Halomethyl, Hydroxymethyl, Aminomethyl, etc. |
This multi-directional approach to functionalization allows for the rapid generation of a library with significant three-dimensional and functional group diversity from a single, advanced intermediate.
Pyridine and its derivatives are classic ligands in coordination chemistry, readily coordinating to metal ions through the lone pair of electrons on the nitrogen atom. wikipedia.org The introduction of additional donor atoms onto the pyridine ring can lead to the formation of multidentate (chelating) ligands, which form more stable metal complexes.
The structure of this compound, with a formyl group at the C6 position (ortho to the nitrogen), is analogous to the well-studied 2-formylpyridine ligand. wikipedia.org The proximity of the formyl oxygen and the pyridine nitrogen allows the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. Such N,O-bidentate ligands are known to form robust complexes with a wide variety of transition metals. For example, Schiff bases derived from 2-formylpyridine are well-established as versatile bidentate ligands. wikipedia.org Similarly, derivatives of 6-formyl-pyridine-2-carboxylic acid have been used to create metal-binding compounds with biological activity. nih.gov
The coordination of this compound to a metal ion would enhance the electrophilicity of the formyl carbon, potentially facilitating novel catalytic transformations. The resulting metal complexes could also exhibit interesting photophysical, magnetic, or biological properties, making this compound a promising target for exploration in inorganic and medicinal chemistry.
Mechanistic Insights and Theoretical Studies
Reaction Mechanism Elucidation through Experimental Techniques
Deuterium Labeling Experiments
Deuterium labeling is a powerful tool for probing reaction mechanisms, particularly for understanding which C-H bonds are broken in the rate-determining step of a reaction. princeton.eduresearcher.lifenih.govnih.gov In the context of the formylation of a nicotinate (B505614) derivative, experiments involving deuterated formylating agents or a deuterated methyl nicotinate starting material could pinpoint the exact mechanism of electrophilic attack and subsequent proton loss. However, no such studies specific to Methyl 6-formyl-5-methylnicotinate have been reported.
Computational Chemistry Approaches to Reaction Mechanisms
Density Functional Theory (DFT) Calculations for Transition States and Intermediates
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules and to model reaction pathways. nih.govelsevierpure.comrsc.org DFT calculations would be instrumental in identifying the structures and energies of transition states and any intermediates formed during the formylation of methyl 5-methylnicotinate. This would provide a theoretical framework to complement experimental findings. A DFT study on methyl nicotinate interacting with metal clusters has been published, but it does not address its formylation. nih.gov
Molecular Dynamics Simulations
Molecular dynamics simulations could offer insights into the dynamic behavior of the reactants and solvent molecules throughout the reaction. This technique would be particularly useful for understanding the role of the solvent in stabilizing intermediates and transition states. No molecular dynamics simulations for the formylation of this compound have been documented.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of reaction feasibility and regioselectivity by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the nicotinate) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the Vilsmeier reagent). chemrxiv.orgnumberanalytics.comchemrxiv.org An FMO analysis would predict the most likely site of electrophilic attack on the pyridine (B92270) ring of methyl 5-methylnicotinate. While FMO theory is a general concept applicable to this reaction, a specific, published analysis for this compound is not available.
Structure-Reactivity Relationship Studies
The reactivity of this compound is dictated by the interplay of its distinct functional groups: the pyridine ring, a methyl ester group at position 3, a methyl group at position 5, and a highly reactive formyl (aldehyde) group at position 6. While specific, in-depth structure-reactivity studies on this particular compound are not extensively documented in publicly available literature, a comprehensive understanding can be derived from the well-established chemistry of its constituent parts and analogous heterocyclic aldehydes.
The core of the molecule's reactivity lies in the electrophilic nature of the formyl group and the electronic characteristics of the substituted pyridine ring. The pyridine nitrogen, being more electronegative than carbon, along with the electron-withdrawing methyl ester and formyl groups, renders the aromatic ring electron-deficient. This deficiency influences the sites susceptible to nucleophilic or electrophilic attack. However, the most prominent feature for chemical transformation is the aldehyde functionality.
Key Reactivity Centers:
Formyl Group (C6): The aldehyde group is the primary center for a wide array of chemical reactions. The carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack. This allows for numerous transformations, making the compound a versatile synthetic intermediate.
Pyridine Ring: The electron-deficient nature of the ring, exacerbated by the formyl and ester groups, makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution, particularly at positions activated by these withdrawing groups.
Methyl Group (C5): The C5-methyl group can potentially undergo reactions such as oxidation under harsh conditions or deprotonation if adjacent to a strongly activating group, though this is less common than reactions involving the formyl group.
Ester Group (C3): The methyl ester can undergo hydrolysis to the corresponding carboxylic acid or transesterification in the presence of other alcohols and a suitable catalyst. google.com
Condensation Reactions of the Formyl Group
The aldehyde functionality is particularly prone to condensation reactions with active methylene (B1212753) compounds, a behavior well-documented for other heterocyclic aldehydes like 3-formylchromones. nih.govnih.gov These reactions, such as the Knoevenagel condensation, provide a powerful route to extend the carbon skeleton and synthesize a variety of more complex derivatives.
For instance, reactions with compounds containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, would be expected to proceed in the presence of a basic catalyst (e.g., piperidine, pyridine) to yield vinyl derivatives. These reactions are foundational in creating molecules with extended conjugation and potential biological activities. nih.gov
Below is a table of potential condensation reactions based on known transformations of similar aldehydes.
| Reagent | Catalyst | Expected Product Type | Reference Analogy |
| Malonic Acid | Pyridine | (E)-3-(5-(methoxycarbonyl)-3-methylpyridin-2-yl)acrylic acid | nih.gov |
| Diethyl Malonate | Piperidine | Diethyl 2-((5-(methoxycarbonyl)-3-methylpyridin-2-yl)methylene)malonate | nih.gov |
| Cyanoacetic Acid | Pyridine | (E)-3-(5-(methoxycarbonyl)-3-methylpyridin-2-yl)acrylonitrile | nih.gov |
| Substituted Acetophenones | Methanolic KOH | Chalcone-like derivatives | nih.gov |
| Barbituric Acid | Pyridine/Triethylamine | Pyrimidinone-fused pyridines | nih.gov |
This table is illustrative and based on the reactivity of analogous formyl-substituted heterocycles. Specific yields and optimal conditions would require experimental validation for this compound.
Other Key Reactions:
Nucleophilic Addition: The formyl group readily undergoes nucleophilic addition. For example, it can react with Grignard reagents or organolithium compounds to form secondary alcohols. It also reacts with amines to form Schiff bases (imines), which can be valuable ligands in coordination chemistry or intermediates for further synthesis. wikipedia.org
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (a dicarboxylic acid derivative of pyridine) using standard oxidizing agents.
Reduction: Selective reduction of the aldehyde group to a hydroxymethyl group (-CH₂OH) can be achieved using mild reducing agents like sodium borohydride, leaving the ester and pyridine ring intact. biosynth.com This transformation is useful for creating derivatives with different biological profiles. For instance, the related compound Methyl 6-(hydroxymethyl)nicotinate is a known chemical intermediate. chemicalbook.com
Wittig Reaction: The formyl group is an excellent substrate for the Wittig reaction, allowing for the conversion of the C=O bond into a C=C double bond, providing access to a wide range of alkene derivatives. researchgate.net
Advanced Analytical and Spectroscopic Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for determining the molecular structure of "Methyl 6-formyl-5-methylnicotinate". It provides detailed information about the carbon-hydrogen framework by mapping the chemical environments of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei.
One-dimensional NMR spectra offer fundamental structural information. The ¹H NMR spectrum provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional group identity.
¹H NMR Spectroscopy: The ¹H NMR spectrum of "this compound" is expected to show distinct signals corresponding to the formyl proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the two methyl groups (one on the ring and one in the ester). The chemical shift (δ) of each proton is influenced by its local electronic environment. For instance, the formyl proton (CHO) would appear significantly downfield due to the deshielding effect of the carbonyl group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The chemical shifts indicate the type of carbon, with the carbonyl carbons of the ester and aldehyde groups appearing at the lowest field.
While specific spectral data for "this compound" is not extensively published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds like methyl nicotinate (B505614) and other substituted pyridines. chemicalbook.comnih.govchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Formyl Proton (-CHO) | 9.5 - 10.5 (singlet) | 188 - 195 |
| Pyridine Ring Proton (H-4) | 8.0 - 8.5 (singlet) | 135 - 145 |
| Pyridine Ring Proton (H-2) | 8.8 - 9.2 (singlet) | 150 - 155 |
| Ester Methyl Protons (-OCH₃) | 3.8 - 4.0 (singlet) | 52 - 55 |
| Ring Methyl Protons (-CH₃) | 2.4 - 2.7 (singlet) | 15 - 20 |
| Ester Carbonyl Carbon (-COO-) | N/A | 164 - 168 |
| Pyridine Ring Carbons | N/A | 120 - 160 |
| Note: These are estimated values based on standard chemical shift ranges and data from similar structures. Actual experimental values may vary based on the solvent and other experimental conditions. |
Two-dimensional NMR techniques are employed to resolve complex structures and confirm assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For "this compound," COSY would be of limited use for the main structure as the protons are largely isolated (separated by quaternary carbons or heteroatoms), resulting in singlets. However, it can be used to confirm the absence of proton-proton coupling and to identify any long-range couplings.
HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates protons with the carbon atoms to which they are directly attached. For "this compound," an HSQC spectrum would definitively link the proton signals to their corresponding carbon signals, for example, confirming the assignments of the two distinct methyl groups and the aromatic protons. rsc.org This provides unambiguous evidence for the C-H framework of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical tool used to determine the molecular weight and elemental composition of a compound. For "this compound" (C₉H₉NO₃), the exact mass is 179.0582 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby validating the molecular formula.
Electron ionization (EI) or electrospray ionization (ESI) techniques are commonly used. In ESI-MS, the compound would typically be observed as a protonated molecular ion [M+H]⁺ at m/z 180.0655.
The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Key fragmentation pathways for "this compound" would likely include:
Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group.
Loss of the formyl group (CHO).
Cleavage of the entire ester group.
Analysis of these fragment ions allows chemists to piece together the molecular structure, confirming the presence and connectivity of the formyl, methyl, and methyl ester substituents on the pyridine ring. nih.govnist.gov
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating "this compound" from reaction precursors, byproducts, and other impurities, as well as for quantifying its purity.
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. A sample of "this compound" is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column (commonly a C18 reverse-phase column) under high pressure.
A mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), carries the sample through the column. The compound is separated from impurities based on differences in their polarity and interaction with the stationary phase. A detector (e.g., UV-Vis) at the end of the column measures the concentration of the compound as it elutes. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The purity can be calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. selleckchem.com
UPLC is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. bldpharm.com The principles of separation are the same as in HPLC, but the increased efficiency allows for a more accurate and rapid assessment of the purity of "this compound". This is particularly valuable in high-throughput screening and reaction monitoring where speed is crucial.
Table 2: Typical Chromatographic Methods for Analysis
| Technique | Typical Stationary Phase | Typical Mobile Phase | Detection | Primary Application |
| HPLC | C18 Silica | Acetonitrile/Water Gradient | UV-Vis (e.g., at 254 nm) | Purity assessment, separation from impurities. selleckchem.com |
| UPLC | C18 Silica (<2 µm) | Acetonitrile/Water Gradient | UV-Vis, MS | High-resolution purity analysis, rapid screening. bldpharm.com |
Other Advanced Spectroscopic Techniques (e.g., IR, UV-Vis, Raman) for Functional Group Analysis and Electronic Structure
While detailed experimental spectra for this compound are not extensively reported in publicly accessible literature, a comprehensive analysis of its structural components allows for the prediction of its characteristic spectroscopic features. The functional groups present—a substituted pyridine ring, an aldehyde, a methyl ester, and a methyl group—each exhibit distinct vibrational and electronic transitions that can be identified using Infrared (IR), UV-Visible (UV-Vis), and Raman spectroscopy. By comparing these predicted values with data from closely related analogs, a reliable spectroscopic profile can be constructed.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to be dominated by the stretching and bending vibrations of its carbonyl groups, C-N and C-O bonds, and the aromatic ring system.
Key predicted IR absorption bands include:
Aldehyde C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1690-1715 cm⁻¹, characteristic of an aromatic aldehyde.
Ester C=O Stretch: Another strong absorption is expected between 1720-1740 cm⁻¹ due to the methyl ester carbonyl group. The conjugation with the pyridine ring may shift this value slightly.
C-H Stretch (Aldehyde): The C-H bond of the formyl group typically shows one or two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
Aromatic C=C and C=N Stretches: The pyridine ring will exhibit several bands in the 1400-1600 cm⁻¹ region.
C-O Stretch (Ester): A strong band corresponding to the C-O stretching of the ester group is expected in the 1100-1300 cm⁻¹ range.
C-H Bends: Aromatic C-H out-of-plane bending vibrations will appear in the 700-900 cm⁻¹ region, providing information about the substitution pattern of the pyridine ring.
These predictions can be contextualized by examining the reported IR data for similar structures. For instance, methyl nicotinate, which contains the pyridine and methyl ester moieties, shows characteristic IR peaks that align with these expectations. chemicalbook.comnih.gov
Table 1: Predicted IR Spectral Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aldehyde (-CHO) | ~2820 and ~2720 | Weak to Medium |
| C=O Stretch | Ester (-COOCH₃) | ~1730 | Strong |
| C=O Stretch | Aldehyde (-CHO) | ~1700 | Strong |
| C=C/C=N Stretch | Aromatic Pyridine Ring | 1600-1400 | Medium to Strong |
| C-O Stretch | Ester (-COOCH₃) | 1300-1100 | Strong |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which promotes electrons to higher energy orbitals. The spectrum of this compound is expected to show absorptions characteristic of its conjugated aromatic system.
The key electronic transitions anticipated are:
π → π* Transitions: These high-energy transitions are expected due to the conjugated π-system of the pyridine ring, aldehyde, and ester groups. These typically result in strong absorption bands below 300 nm.
n → π* Transitions: The non-bonding electrons (n) on the oxygen atoms of the carbonyl groups and the nitrogen of the pyridine ring can be excited to an anti-bonding π* orbital. These transitions are of lower energy and intensity and are expected to appear at longer wavelengths (above 300 nm).
For comparison, methyl nicotinate exhibits UV absorption maxima that can serve as a baseline for the pyridine ester system. bldpharm.com The addition of the formyl group in conjugation with the ring is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths.
Table 2: Predicted UV-Vis Spectral Data for this compound
| Electronic Transition | Chromophore | Predicted λmax (nm) |
|---|---|---|
| π → π* | Conjugated Pyridine System | ~260-280 |
| n → π* | Carbonyl Groups (C=O) | ~310-340 |
Raman Spectroscopy
Raman spectroscopy is complementary to IR spectroscopy and measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the following features are anticipated:
Ring Breathing Vibrations: The symmetric expansion and contraction of the pyridine ring would produce a strong and sharp Raman band, typically in the 980-1050 cm⁻¹ region.
Carbonyl Group Vibrations: While also IR-active, the C=O stretching vibrations of the aldehyde and ester groups will also be visible in the Raman spectrum.
C-H Stretching: The aromatic and aliphatic C-H stretches will appear in the high-frequency region (2800-3100 cm⁻¹).
The analysis of these spectroscopic techniques provides a detailed, albeit predictive, characterization of this compound, enabling its identification and the analysis of its functional groups and electronic structure.
Future Prospects and Research Frontiers
Development of Sustainable and Atom-Economical Syntheses
The industrial production of fine chemicals is increasingly governed by the principles of green chemistry, which prioritize the development of environmentally benign and efficient synthetic processes. For a compound like Methyl 6-formyl-5-methylnicotinate, future research will undoubtedly focus on moving beyond traditional, often wasteful, synthetic methods towards more sustainable and atom-economical alternatives.
Current industrial syntheses of related nicotinic acid derivatives often involve multi-step processes with harsh reagents and significant waste generation. For example, the oxidation of substituted pyridines with strong oxidants like nitric acid can produce nitrous oxide, a potent greenhouse gas. nih.gov The esterification of nicotinic acids, a key step in producing compounds like this compound, has traditionally relied on catalysts like sulfuric acid, which pose challenges for separation and disposal. chemicalbook.comorientjchem.org
Future research is anticipated to explore several promising avenues for the sustainable synthesis of this compound and its precursors:
Catalytic Oxidation: The development of selective and reusable catalysts for the oxidation of the methyl group of a precursor like methyl 5,6-dimethylnicotinate to the corresponding formyl group would be a significant advancement. This would avoid the use of stoichiometric and often hazardous oxidizing agents.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity under mild conditions. For instance, enzyme-catalyzed esterification or selective oxidation could dramatically improve the green credentials of the synthesis.
Continuous Flow Chemistry: Implementing continuous-flow microreactors for the synthesis can offer enhanced safety, better process control, and higher yields compared to traditional batch processes. researchgate.net This technology is particularly well-suited for optimizations of reaction conditions to improve sustainability metrics. researchgate.net
Multicomponent Reactions (MCRs): Designing a convergent synthesis using MCRs, where multiple starting materials react in a single pot to form the desired product, would significantly improve atom economy and reduce waste. thieme-connect.com One-pot syntheses of highly substituted nicotinic acid derivatives have already been developed and could be adapted. researchgate.net
The table below outlines potential sustainable synthesis strategies and their advantages over traditional methods.
| Synthesis Strategy | Potential Precursors | Key Advantages |
| Selective Catalytic Oxidation | Methyl 5,6-dimethylnicotinate | High selectivity, catalyst reusability, reduced waste |
| Biocatalytic Synthesis | 6-Formyl-5-methylnicotinic acid | High enantioselectivity, mild reaction conditions |
| Continuous Flow Synthesis | Various simple building blocks | Improved safety, scalability, and process control |
| Multicomponent Reactions | Simple aldehydes, amines, and esters | High atom economy, reduced number of steps, less waste |
Exploration of Novel Catalytic Transformations
The presence of multiple functional groups—an ester, a formyl group, and a methyl group—on the electron-deficient pyridine (B92270) ring makes this compound a versatile substrate for a wide range of catalytic transformations. Future research is expected to unlock novel reaction pathways, leading to a diverse array of valuable derivatives.
The functionalization of pyridine rings is a very active area of research, with numerous catalytic methods being developed to selectively modify C-H bonds. thieme-connect.comthieme-connect.combeilstein-journals.org The formyl group, in particular, is a gateway to a plethora of chemical transformations.
Key areas for exploration include:
C-H Functionalization: The pyridine ring itself offers sites for direct C-H functionalization, allowing for the introduction of new substituents. Transition-metal catalysis could be employed to achieve selective alkylation, arylation, or alkenylation at specific positions on the ring. thieme-connect.comthieme-connect.combeilstein-journals.org
Catalytic Reduction and Oxidation: The formyl group can be selectively reduced to a hydroxymethyl group or oxidized to a carboxylic acid, providing access to a new family of functionalized nicotinates.
Condensation Reactions: The formyl group can readily participate in catalytic condensation reactions, such as Knoevenagel, Wittig, or aldol (B89426) reactions, to build more complex molecular architectures.
Reductive Amination: Catalytic reductive amination of the formyl group would provide access to a variety of aminomethyl-substituted nicotinates, which are valuable scaffolds in medicinal chemistry.
Cross-Coupling Reactions: If the pyridine ring were to be halogenated, a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed to introduce diverse substituents.
The following table summarizes potential catalytic transformations and the resulting compound classes.
| Catalytic Transformation | Functional Group Targeted | Resulting Compound Class | Potential Applications |
| C-H Arylation | Pyridine Ring C-H | Aryl-substituted nicotinates | Advanced materials, pharmaceuticals |
| Selective Reduction | Formyl Group | (Hydroxymethyl)nicotinates | Polymer building blocks, ligands |
| Knoevenagel Condensation | Formyl Group | α,β-Unsaturated esters | Bioactive molecules, functional dyes |
| Reductive Amination | Formyl Group | Aminomethylnicotinates | Medicinal chemistry scaffolds |
Advanced Material Science Applications
Pyridine-containing molecules are integral components in a wide range of advanced materials due to their electronic properties, ability to coordinate with metals, and thermal stability. nih.govmdpi.com The specific functionalities of this compound make it a promising candidate for the development of novel materials.
The combination of a coordinating nitrogen atom, a modifiable formyl group, and an ester functionality allows for its incorporation into various material architectures.
Potential applications in material science include:
Polymers: The formyl and ester groups can be used as handles for polymerization reactions. For example, the formyl group could be converted to a diol, which could then be used as a monomer for the synthesis of polyesters or polyurethanes with tailored properties.
Metal-Organic Frameworks (MOFs): The carboxylic acid derived from the oxidation of the formyl group could serve as a linker for the construction of MOFs. nih.gov These materials have applications in gas storage, catalysis, and sensing.
Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are often used in the charge-transporting layers of OLEDs. acs.org The electronic properties of this compound could be tuned through further functionalization to create materials with desirable electroluminescent properties.
Functional Dyes and Pigments: The chromophoric pyridine ring, when appropriately functionalized through reactions involving the formyl group, could lead to the development of novel dyes and pigments with specific optical properties.
Bioorganic Chemistry Applications
The nicotinate (B505614) (vitamin B3) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. acs.org The unique substitution pattern of this compound makes it an attractive starting point for the design and synthesis of new biologically active compounds. The concept of bioisosteric replacement, where one functional group is swapped for another with similar properties, is a key strategy in drug design to improve efficacy and reduce side effects. wikipedia.orgdrughunter.comresearchgate.net
The formyl and methyl groups on the pyridine ring of this compound offer opportunities for structural diversification to explore interactions with biological targets.
Potential applications in bioorganic chemistry include:
Scaffold for Drug Discovery: The compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. The formyl group is particularly useful for introducing a variety of pharmacophoric groups.
Enzyme Inhibitors: The pyridine nitrogen and the carbonyl oxygen of the formyl and ester groups can act as hydrogen bond acceptors, potentially interacting with the active sites of enzymes.
Bioisosteric Replacement Studies: The formyl and methyl groups can be systematically replaced with other functional groups to probe structure-activity relationships (SAR) and optimize biological activity. For instance, the formyl group could be replaced with a cyano or trifluoromethyl group. wikipedia.org
Probes for Biological Systems: The compound could be derivatized with fluorescent tags or other reporter groups to create chemical probes for studying biological processes.
The exploration of this compound in these areas is still in its early stages. However, the foundational knowledge of pyridine chemistry and the versatile nature of its functional groups strongly suggest a promising future for this compound in both academic research and industrial applications.
Q & A
Q. What synthetic routes are recommended for Methyl 6-formyl-5-methylnicotinate, and how can intermediates be characterized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with a nicotinic acid derivative (e.g., 5-methylnicotinic acid). The formyl group can be introduced via the Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). Key intermediates should be purified via column chromatography and characterized using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For example, the formyl group’s presence is confirmed by a distinct carbonyl signal (~170 ppm in ¹³C NMR) and a singlet proton peak (~9-10 ppm in ¹H NMR) .
Q. How should researchers assess the purity and structural integrity of this compound?
- Methodological Answer : Combine reverse-phase HPLC (≥95% purity threshold) with spectroscopic techniques:
- NMR : Assign peaks for the pyridine ring (6.5-8.5 ppm for aromatic protons), methyl ester (3.8-4.0 ppm), and formyl proton (9-10 ppm).
- FT-IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and formyl group (C=O stretch at ~1680 cm⁻¹).
- Mass spectrometry : Match the molecular ion peak to the theoretical molecular weight (C₉H₉NO₃: 179.06 g/mol) .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Store under inert gas (argon or nitrogen) at -20°C in amber glass vials to prevent hydrolysis of the ester group and oxidation of the formyl moiety. Monitor degradation via periodic TLC or HPLC analysis. Stability studies should include accelerated aging under varying pH and temperature conditions .
Advanced Research Questions
Q. How can the formylation step in synthesis be optimized to minimize by-products (e.g., over-oxidation)?
- Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE) :
- Temperature : Maintain ≤0°C during formyl chloride formation to prevent side reactions.
- Solvent : Use anhydrous dichloromethane (DCM) to reduce hydrolysis.
- Catalyst : Add molecular sieves to scavenge trace water.
Post-reaction, employ flash chromatography with ethyl acetate/hexane gradients to isolate the product. Validate optimization via GC-MS to quantify by-product ratios .
Q. How to resolve contradictions in reported biological activities of nicotinate derivatives (e.g., enzyme inhibition vs. activation)?
- Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to identify confounding variables (e.g., assay conditions, cell lines). Validate findings using:
- Dose-response curves : Calculate IC₅₀/EC₅₀ values with 95% confidence intervals.
- Negative controls : Include known inhibitors (e.g., staurosporine for kinases) to benchmark activity.
Cross-reference results with crystallographic data (e.g., protein-ligand docking) to explain mechanistic discrepancies .
Q. What experimental designs are robust for studying the compound’s role in enzyme inhibition?
- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) under standardized conditions (pH 7.4, 37°C). Include:
- Positive controls : Known inhibitors (e.g., methotrexate for dihydrofolate reductase).
- Substrate titration : Vary concentrations of the enzyme’s natural substrate.
- Pre-incubation time : Assess time-dependent inhibition to distinguish reversible vs. irreversible binding.
Data should be analyzed using nonlinear regression software (e.g., GraphPad Prism) .
Q. How can discrepancies in synthetic yields (e.g., 40% vs. 65%) across studies be addressed?
- Methodological Answer : Perform reproducibility audits by replicating procedures under identical conditions (solvent purity, equipment calibration). Variables to test:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
